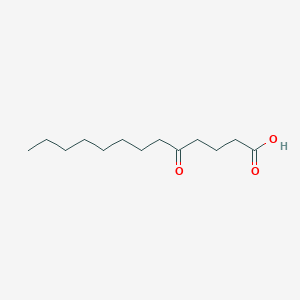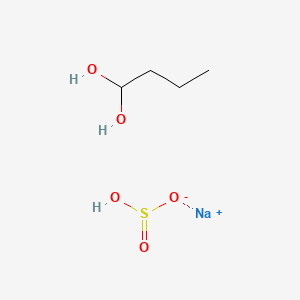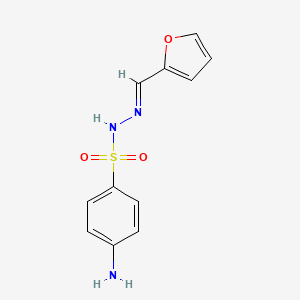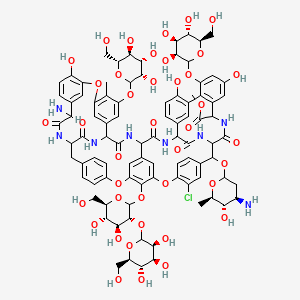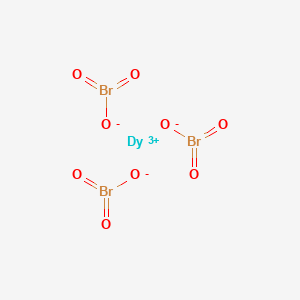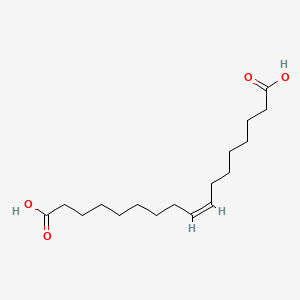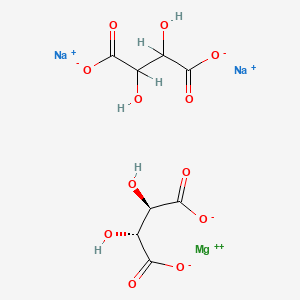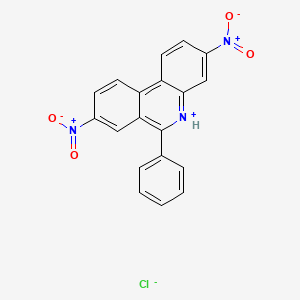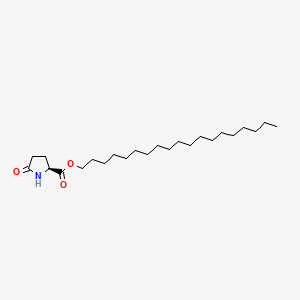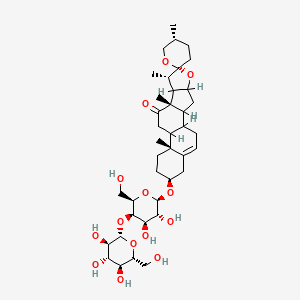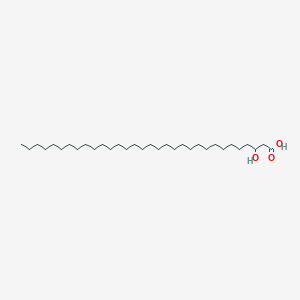
3-Hydroxydotriacontanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxydotriacontanoic acid is a long-chain fatty acid with a hydroxyl group attached to the third carbon atom. This compound is a member of the ω-hydroxy fatty acids family and is known for its presence in human skin ceramides, which play a crucial role in maintaining the skin’s barrier function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxydotriacontanoic acid typically starts from commercially available and inexpensive precursors. One common method involves the coupling reaction of a Grignard compound with an alkyl halide in the presence of lithium tetrachlorocuprate (Li₂CuCl₄). This reaction is known for its high yield and efficiency .
Industrial Production Methods: Industrial production of this compound often involves scalable synthesis techniques. One such method includes the use of a succinimidyl ester as a protective group, which helps overcome the low solubility of the fatty acid and simultaneously activates it for attachment to a sphingoid base .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxydotriacontanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be used in further chemical synthesis or applications .
Scientific Research Applications
3-Hydroxydotriacontanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex lipids and other long-chain fatty acids.
Medicine: Research is ongoing to explore its potential in treating skin disorders and enhancing skin health.
Mechanism of Action
The mechanism of action of 3-Hydroxydotriacontanoic acid involves its incorporation into ceramides, which are crucial components of the skin’s lipid barrier. These ceramides help maintain skin hydration and protect against environmental stressors. The molecular targets include enzymes involved in ceramide synthesis, such as elongase and ceramide synthase .
Comparison with Similar Compounds
Hydroxyphthioceranoic acid: Another long-chain fatty acid with multiple methyl branches and a hydroxyl group.
Phthioceranoic acid: A similar compound without the hydroxyl group.
Dotriacontanoic acid: A straight-chain saturated fatty acid without the hydroxyl group.
Uniqueness: 3-Hydroxydotriacontanoic acid is unique due to its specific structure, which includes a hydroxyl group at the third carbon atom. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
122751-72-8 |
|---|---|
Molecular Formula |
C32H64O3 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
3-hydroxydotriacontanoic acid |
InChI |
InChI=1S/C32H64O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-31(33)30-32(34)35/h31,33H,2-30H2,1H3,(H,34,35) |
InChI Key |
NSHMNJQKTIEXFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



